3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one 3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 2090592-73-5
VCID: VC3140400
InChI: InChI=1S/C10H20N2O2/c1-10(2)7-12(5-8(10)6-13)9(14)3-4-11/h8,13H,3-7,11H2,1-2H3
SMILES: CC1(CN(CC1CO)C(=O)CCN)C
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol

3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one

CAS No.: 2090592-73-5

Cat. No.: VC3140400

Molecular Formula: C10H20N2O2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one - 2090592-73-5

Specification

CAS No. 2090592-73-5
Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
IUPAC Name 3-amino-1-[4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-one
Standard InChI InChI=1S/C10H20N2O2/c1-10(2)7-12(5-8(10)6-13)9(14)3-4-11/h8,13H,3-7,11H2,1-2H3
Standard InChI Key HKCVVOPZMGEQFX-UHFFFAOYSA-N
SMILES CC1(CN(CC1CO)C(=O)CCN)C
Canonical SMILES CC1(CN(CC1CO)C(=O)CCN)C

Introduction

ParameterValue
CAS Number2090592-73-5
IUPAC Name3-amino-1-[4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-one
Molecular FormulaC₁₀H₂₀N₂O₂
Molecular Weight200.28 g/mol
Standard InChIInChI=1S/C10H20N2O2/c1-10(2)7-12(5-8(10)6-13)9(14)3-4-11/h8,13H,3-7,11H2,1-2H3
Standard InChIKeyHKCVVOPZMGEQFX-UHFFFAOYSA-N
PubChem Compound ID121202721
SMILES NotationCC1(CN(CC1CO)C(=O)CCN)C

Structural Features and Chemical Properties

Molecular Structure Analysis

The molecular structure of 3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one consists of a five-membered pyrrolidine ring with multiple functional attachments. The key structural features include:

  • A pyrrolidine ring (five-membered nitrogen heterocycle)

  • Two methyl groups at position 3 of the pyrrolidine ring (geminal dimethyl configuration)

  • A hydroxymethyl group at position 4 of the pyrrolidine ring

  • An amide linkage connecting the pyrrolidine nitrogen to a propanone chain

  • A primary amine group at the terminal position of the propanone chain

This unique arrangement of functional groups creates a molecule with multiple reactive sites and potential for diverse chemical interactions. The presence of both hydrophilic groups (hydroxyl, amine, carbonyl) and hydrophobic moieties (dimethyl, pyrrolidine ring) contributes to its amphiphilic character, which may influence its solubility profile and interactions with biological systems.

Physicochemical Properties

Based on its structural features, 3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one possesses several important physicochemical properties that influence its behavior in chemical and biological environments. These properties are summarized in Table 2.

Table 2: Predicted Physicochemical Properties of 3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one

PropertyPredicted CharacteristicSignificance
Physical StateLikely solid at room temperatureInfluences handling and formulation
SolubilityLikely soluble in polar solvents due to hydroxyl and amine groupsAffects bioavailability and formulation options
Hydrogen Bond Donors2 (hydroxyl and primary amine groups)Important for intermolecular interactions
Hydrogen Bond Acceptors3 (carbonyl oxygen, hydroxyl oxygen, amine nitrogen)Critical for receptor binding and solubility
Rotatable BondsMultiple, contributing to conformational flexibilityAffects molecular recognition and binding kinetics
pKa ValuesEstimated: ~9-10 for primary amine; ~14 for hydroxyl groupDetermines ionization state at physiological pH
Log PEstimated moderate value due to balance of polar and nonpolar regionsInfluences membrane permeability and distribution

These physicochemical properties collectively determine how the compound interacts with solvents, biological membranes, receptor sites, and other molecules in various environments.

Synthesis and Preparation Methods

Purification and Characterization Techniques

The purification and characterization of 3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one would typically involve multiple complementary analytical techniques to ensure structural confirmation and purity assessment:

  • Chromatographic purification methods:

    • Column chromatography using appropriate stationary phases and solvent systems

    • High-Performance Liquid Chromatography (HPLC) for analytical and preparative separations

    • Flash chromatography for rapid purification

  • Spectroscopic characterization:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D techniques)

    • Mass Spectrometry (MS) to confirm molecular weight and fragmentation pattern

    • Infrared (IR) spectroscopy to identify functional group vibrations

    • Ultraviolet-Visible (UV-Vis) spectroscopy if chromophores are present

  • Additional analytical methods:

    • Elemental analysis to confirm elemental composition

    • X-ray crystallography if crystalline material can be obtained

    • Melting point determination for purity assessment

These techniques collectively provide comprehensive structural confirmation and purity assessment of the synthesized compound.

Chemical Reactivity and Functional Group Analysis

Reactive Centers

The structure of 3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one contains several reactive functional groups that determine its chemical behavior:

  • Primary Amine Group:

    • Nucleophilic center capable of participating in various reactions

    • Potential for acylation, alkylation, and reductive amination reactions

    • Protonation under acidic conditions affecting solubility and reactivity

  • Hydroxyl Group:

    • Site for hydrogen bonding interactions

    • Potential for esterification, etherification, and oxidation reactions

    • Reactivity as a nucleophile in various transformations

  • Carbonyl Group:

    • Electrophilic center susceptible to nucleophilic addition

    • Potential for reduction to alcohol or condensation reactions

    • Influence on the conformation of the molecule through electronic effects

These reactive centers provide opportunities for chemical modifications and derivatization, expanding the potential applications of this compound in organic synthesis and medicinal chemistry.

Stability Considerations

Understanding the stability profile of 3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one is crucial for its handling, storage, and application:

  • Hydrolytic Stability:

    • The amide linkage may be susceptible to hydrolysis under strongly acidic or basic conditions

    • Rate of hydrolysis would depend on pH, temperature, and other environmental factors

  • Oxidative Stability:

    • The primary amine and hydroxyl groups may be susceptible to oxidation

    • Protection from oxidizing agents and air exposure may be necessary for long-term storage

  • Thermal Stability:

    • Likely stable at room temperature but detailed thermal analysis would be required to establish decomposition parameters

    • Storage recommendations would typically include cool, dry conditions to maximize stability

These stability considerations inform proper handling procedures and storage conditions for maintaining the compound's integrity during research applications.

Structural Comparisons and Relationship to Similar Compounds

Comparison with Structural Analogs

To better understand the properties and potential applications of 3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one, it is instructive to compare it with structurally related compounds. Table 3 presents such a comparison.

Table 3: Structural Comparison with Related Compounds

CompoundStructural SimilaritiesKey DifferencesPotential Impact on Properties
3-Amino-1-piperidin-4-yl-propan-1-oneAmino-propanone moietySix-membered piperidine vs. five-membered pyrrolidine ring; lacks hydroxymethyl and dimethyl groupsDifferent ring conformation affecting binding properties and spatial arrangement
Pyrrolidine derivativesPyrrolidine core structureVarying substituents and functional groupsFundamental to understanding basic reactivity patterns and conformational preferences
Beta-amino ketonesAmino-ketone functionalitySurrounding structural features varySimilar reactivity at the amino-ketone portion but different three-dimensional presentation
3-Amino-1-(dimethylamino)propan-1-one compoundsAminopropanone chainDifferent nitrogen-containing componentVariation in hydrogen bonding capabilities and conformational flexibility

These comparisons provide valuable insights into how structural variations might influence chemical reactivity, physical properties, and potential biological activities.

Structure-Activity Relationship Considerations

For compounds like 3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one, understanding the relationship between structural features and potential activity is crucial:

  • The geminal dimethyl groups at position 3 of the pyrrolidine ring likely influence:

    • Ring conformation and rigidity

    • Metabolic stability through steric hindrance

    • Lipophilicity and membrane permeability

  • The hydroxymethyl group at position 4 contributes:

    • A hydrogen bond donor/acceptor site for molecular recognition

    • A handle for potential conjugation or derivatization

    • Increased hydrophilicity affecting solubility

  • The spacing between the carbonyl and amino groups:

    • Creates a specific three-dimensional arrangement that may complement binding pockets in biomolecules

    • Influences the compound's ability to act as a hydrogen bond donor/acceptor

    • Affects the electronic distribution and reactivity of both functional groups

These structure-activity considerations provide a framework for understanding how modifications to the molecule might affect its behavior in various applications.

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